(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride

Description

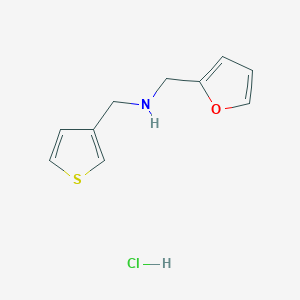

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride is a secondary amine hydrochloride salt featuring a furylmethyl group (2-position) and a thienylmethyl group (3-position) attached to a central nitrogen atom. This compound is part of a broader class of heterocyclic amines, which are of significant interest in medicinal chemistry and materials science due to their electronic and steric properties.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS.ClH/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9;/h1-5,8,11H,6-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSFRDSKAOZRRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CSC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Furylmethyl)(3-thienylmethyl)amine hydrochloride typically involves the reaction of 2-furylmethylamine with 3-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. Purification is achieved through crystallization or recrystallization techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrochloride can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Furylmethyl)(3-thienylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of both furan and thiophene rings allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Insights

- Positional Isomerism : The substitution position on the thiophene ring (2- vs. 3-thienylmethyl) significantly affects electronic properties. For example, the 3-thienyl group may offer better conjugation in planar systems compared to the 2-isomer, impacting ligand-receptor interactions in drug design .

- Heterocycle Replacement : Replacing the furyl group with a pyridinyl group (as in C₁₁H₁₂ClN₂S) introduces a basic nitrogen atom, enhancing hydrogen-bonding capacity and solubility in aqueous media. This modification is relevant for pharmaceuticals targeting enzymes or nucleic acids .

- Aromatic vs. Conversely, the methoxyethyl group in C₈H₁₄ClNOS introduces flexibility and polarity, favoring applications in reverse ionic liquids or surfactants .

Biological Activity

(2-Furylmethyl)(3-thienylmethyl)amine hydrochloride is a compound with the molecular formula C10H12ClNOS, featuring both furan and thiophene rings. Its unique structure positions it as a valuable building block in organic synthesis and pharmaceutical research. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves:

- Reactants : 2-furylmethylamine and 3-thienylmethyl chloride.

- Conditions : The reaction is conducted in an organic solvent (e.g., dichloromethane) at room temperature, using sodium hydroxide as a base. The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production

In industrial settings, similar synthetic routes are employed, scaled up for efficiency. Purification is achieved through crystallization or recrystallization techniques.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of furan and thiophene rings enables π-π interactions and hydrogen bonding, influencing binding affinity and specificity with enzymes or receptors.

Potential Therapeutic Properties

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Investigated for its effects against various pathogens.

- Anticancer Properties : Explored for potential applications in cancer treatment due to its ability to modulate cellular pathways.

Comparative Analysis

The compound can be compared with similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| (2-Furylmethyl)amine hydrochloride | Contains only the furan ring | Limited biological activity |

| (3-Thienylmethyl)amine hydrochloride | Contains only the thiophene ring | Moderate biological activity |

| (2-Furylmethyl)(2-thienylmethyl)amine hydrochloride | Different position of thiophene ring | Unique biological properties |

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development.

Study 2: Anticancer Effects

In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through modulation of apoptotic pathways. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a promising avenue for cancer therapeutics.

Study 3: Mechanistic Insights

Research utilizing molecular docking simulations provided insights into the binding interactions between this compound and target proteins associated with cancer progression. The data suggested a high binding affinity, indicating potential efficacy in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.